molecular formula C7H8N2O B1378729 3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile CAS No. 1461706-44-4

3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile

Cat. No. B1378729
CAS RN: 1461706-44-4
M. Wt: 136.15 g/mol
InChI Key: ODCUNNPNBDODHN-UHFFFAOYSA-N
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Description

“3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile” is a chemical compound with the CAS Number: 1461706-44-4 . It has a molecular weight of 136.15 and its IUPAC name is 3-ethyl-5-methylisoxazole-4-carbonitrile . The physical form of this compound is liquid .


Physical And Chemical Properties Analysis

The physical form of “3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile” is liquid . It is typically stored at room temperature . The compound has a molecular weight of 136.15 .

Scientific Research Applications

Fluorescent Properties and Potential Applications

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, including compounds structurally related to 3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile, has shown significant fluorescent properties. These derivatives have been evaluated as potential fluorescent whitening agents for polyester fibers, indicating their utility in material science for enhancing the brightness of materials through fluorescence. This research highlights the role of oxazole derivatives in developing materials with improved optical properties, suggesting that similar compounds like 3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile could find applications in material sciences and textile engineering (Rangnekar & Rajadhyaksha, 1986).

Anticancer Activity

Studies on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown promising anticancer activities, demonstrating growth inhibitory and cytostatic activities against a variety of cancer cell lines. The compounds displayed significant selectivity towards leukemia cell lines, with certain derivatives showing potent antiproliferative and cytostatic selectivity. This suggests the potential of 3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile derivatives in the development of new anticancer drugs, highlighting the importance of oxazole derivatives in medicinal chemistry and oncology research (Kachaeva et al., 2018).

Safety and Hazards

The safety information for “3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H331, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P311, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-7-6(4-8)5(2)10-9-7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCUNNPNBDODHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-methyl-1,2-oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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